REACTION_CXSMILES
|
[C:1]1([OH:7])C=CC=CC=1.[CH2:8]=[O:9].C(S)C.C(SC[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[OH:23])C>C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[CH2:1]=[O:7].[OH:9][CH2:8][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[OH:23] |f:4.5.6|
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
49.6 g
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)SCC1=C(C=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was warmed for 6 hours to 70° C. in a flask
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer and a reflux condenser
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Type
|
TEMPERATURE
|
Details
|
the reaction temperature in the flask was raised progressively so that there
|
Type
|
CUSTOM
|
Details
|
temperature of 120° C.
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was worked up by distillation
|
Type
|
CUSTOM
|
Details
|
The phenol could be re-used in a subsequent reaction
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |